molecular formula C7H6OS B1586673 5,6-Dihydrocyclopenta[b]thiophen-4-one CAS No. 5650-51-1

5,6-Dihydrocyclopenta[b]thiophen-4-one

Cat. No. B1586673
CAS RN: 5650-51-1
M. Wt: 138.19 g/mol
InChI Key: KOBLGOHFGYWCRC-UHFFFAOYSA-N
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Description

5,6-Dihydrocyclopenta[b]thiophen-4-one is a useful research chemical . It has a molecular formula of C7H6OS and a molecular weight of 138.19 g/mol .


Synthesis Analysis

The synthesis of 5,6-Dihydrocyclopenta[b]thiophen-4-one involves several steps. One method involves the use of sulfuric acid in 1,4-dioxane, which is heated for 3 hours . Another method involves the use of 2,2,6,6-tetramethyl-piperidine, bis (1,5-cyclooctadiene)rhodium (I) tetrafluoroborate, and Tri (p-tolyl)phosphine in toluene at 90℃ for 3.5 hours .


Molecular Structure Analysis

The InChI code for 5,6-Dihydrocyclopenta[b]thiophen-4-one is 1S/C7H7OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,9H,1-2H2 .

Scientific Research Applications

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

As for “5,6-Dihydrocyclopenta[b]thiophen-4-one”, it is a chemical compound with the CAS Number: 5650-51-1 and Molecular Weight: 139.2 . It is used in various scientific research applications, but the specific applications are not mentioned in the available resources .

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

As for “5,6-Dihydrocyclopenta[b]thiophen-4-one”, it is a chemical compound with the CAS Number: 5650-51-1 and Molecular Weight: 139.2 . It is used in various scientific research applications, but the specific applications are not mentioned in the available resources .

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

As for “5,6-Dihydrocyclopenta[b]thiophen-4-one”, it is a chemical compound with the CAS Number: 5650-51-1 and Molecular Weight: 139.2 . It is used in various scientific research applications, but the specific applications are not mentioned in the available resources .

Safety And Hazards

The safety information for 5,6-Dihydrocyclopenta[b]thiophen-4-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-dihydrocyclopenta[b]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBLGOHFGYWCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365716
Record name 5,6-dihydrocyclopenta[b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydrocyclopenta[b]thiophen-4-one

CAS RN

5650-51-1
Record name 5,6-dihydrocyclopenta[b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-cyclopenta[b]thiophen-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-thiophene-2-yl-propionic acid (Intermediate AC) (1.75 g, 0.01122 mol) in dichloromethane (50 mL) was added SOCl2 (1.67 mL, 0.02244 mol) and stirred at room temperature for 6 h. This solution was added dropwise to a suspension of AlCl3 (2.98 g, 0.02244 mol) in dichloromethane (50 mL) over 45 minutes. The resulting mixture was stirred at room temperature for 12 h. The system was quenched by dropwise addition of water (10 mL) and extracted with dichloromethane. The organics were dried with MgSO4 and the solvent was removed in vacuo. The title compound was purified by silica gel column chromatography using 4:1 Hexanes:ethyl acetate as the eluent. MS m/z 139.1 (M+H)+;
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Over a period of 10 minutes a solution of triflic anhydride (84.7 g, 0.30 mol) in DCE (300 mL) was added to a cold solution of N,N-dimethylacrylamide (29.8 g, 0.30 mol) in DCE (2700 mL). The mixture was stirred for 15 minutes at 0° C. A solution of thiophene (25.3 g, 0.30 mol) was added and the mixture was refluxed for seven hours. A solution of potassium carbonate (150 g in 200 mL of water) was added. The mixture was extracted two times with DCM dried over sodium sulphate and evaporated under reduced pressure. The compound was purified by silica gel chromatography with ethyl acetate/hexane.
Quantity
84.7 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2700 mL
Type
solvent
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N,N-dimethylacrylamide (6.6 g, 71 mmol) in dichloroethane (400 ml) was gradually added dropwise a solution of trifluoromethanesulfonic acid anhydride (20 g, 71 mmol) in dichloroethane (50 mL) under ice-cooling. A solution of thiophene (6.0 g, 71 mmol) in dichloroethane (50 mL) was added to the mixture, and the mixture was heated under reflux for 15 hrs. The reaction mixture was concentrated under reduced pressure, saturated sodium hydrogencarbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with water and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9:5 to 4:1) to give the title compound (3.8 g, yield 39%) as a white powder.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 2
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 3
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 4
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 5
5,6-Dihydrocyclopenta[b]thiophen-4-one
Reactant of Route 6
5,6-Dihydrocyclopenta[b]thiophen-4-one

Citations

For This Compound
5
Citations
S Macho, D Miguel, T Gómez… - The Journal of …, 2005 - ACS Publications
The 1,5- and 1,7-s-hydrindacenedione dioximes reacted with S 2 Cl 2 and i Bu 3 N to give the first examples of bis[1,2,3]dithiazolo-s-indacenes; one of them was a near-infrared dye. In …
Number of citations: 19 pubs.acs.org
AA Macco, HM Buck - The Journal of Organic Chemistry, 1981 - ACS Publications
A number of asymmetrically induced cyclization reactions are described, furnishing specifically substituted steroid-like systems with thiophene as the A ring. Ring closure of achiral …
Number of citations: 13 pubs.acs.org
P Zipfel, J Lalut, J Sopková-de Oliveira Santos… - …, 2021 - thieme-connect.com
Aminothiaindanone heterocycle appears to be a scaffold of interest in medicinal chemistry. To increase the chemical diversity in this series, the introduction of three-point chemical …
Number of citations: 3 www.thieme-connect.com
A Machara, J Svoboda - Chemical Papers, 2013 - Springer
The reaction of propanedioic acid, 2-diazo-1,3-bis(1,1-dimethylethyl) ester (di-tert-butyl diazomalonate) with a series of cyclopenta[b]thiophenes in the presence of catalytic rhodium …
Number of citations: 6 link.springer.com
H Zheng, X Xie, J Yang, C Zhao, P Jing… - Organic & Biomolecular …, 2011 - pubs.rsc.org
An efficient PtI2-catalyzed tandem reaction of arylpropargylic esters, involving 3,3-rearrangement and Nazarov reaction, has been developed to produce 3-substituted and 3,3-…
Number of citations: 32 pubs.rsc.org

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